N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-12-3-1-4-13(9-12)20-16(22)15(21)19-10-17(23,11-6-7-11)14-5-2-8-24-14/h1-5,8-9,11,23H,6-7,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLATFVHFMJCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds separately and then combine them through a series of coupling reactions. For example, the cyclopropyl and thiophene moieties can be introduced through cyclopropanation and thiophene synthesis reactions, respectively. The final coupling step often involves the use of amide bond formation techniques, such as the use of carbodiimides or other coupling reagents under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would yield an amine.
Scientific Research Applications
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. For example, in a biological context, it may bind to enzymes or receptors, altering their activity. The presence of the cyclopropyl and thiophene rings can influence the compound’s binding affinity and specificity, while the fluorophenyl group can enhance its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-(2,2,2-trifluoroethyl)ethanediamide ()
- Structural Similarities : Both compounds share the ethanediamide core, which enables hydrogen bonding with biological targets.
- Key Differences: The target compound features a cyclopropyl group and thiophen-2-yl substituent, whereas the analog in has a methylsulfanyl and trifluoroethyl group.
X77: N-[(2S)-3-(3-fluorophenyl)-1-oxidanylidene-1-[[(2S)-1-oxidanylidene-3-[(3S)-2-oxidanylidenepyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide ()
- Structural Similarities : Both compounds contain a 3-fluorophenyl group and amide functionalities.
- Key Differences :
- X77 incorporates an indole carboxamide and pyrrolidinyl moieties, whereas the target compound uses a thiophene and cyclopropyl group.
- The ethanediamide backbone in the target compound may offer greater conformational flexibility compared to X77’s rigid indole-pyrrolidine system.
- Functional Implications :
Thiophene-Containing Compounds
N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide ()
- Structural Similarities : These compounds share the thiophen-2-yl moiety with the target compound.
- Key Differences :
- Functional Implications: Thiophene rings are known for π-π stacking interactions in drug-receptor binding. The absence of electron-withdrawing groups (e.g., bromo) in the target compound might enhance its solubility .
N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()
- Structural Similarities : Both compounds feature thiophen-2-yl ethyl groups.
- Key Differences :
- Functional Implications :
Fluorophenyl-Containing Compounds
Cyprofuram: N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide ()
- Structural Similarities : Both compounds contain cyclopropyl and aryl substituents (fluorophenyl in the target vs. chlorophenyl in cyprofuram).
- Key Differences :
- Cyprofuram is a carboxamide with a tetrahydrofuran ring, while the target compound is an ethanediamide with a hydroxyl-thiophene system.
- Functional Implications :
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features unique structural elements, including a cyclopropyl group, a hydroxy group, and a thiophene moiety, which contribute to its biological activity. Understanding its biological mechanisms and potential therapeutic roles is crucial for further development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. The presence of the cyclopropyl and thiophene groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways that regulate physiological responses.
Biological Activity
Research indicates that this compound has demonstrated various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of thiophene-containing compounds similar to this compound against various pathogens. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Study 2: Anti-inflammatory Mechanisms
In vitro assays evaluated the anti-inflammatory properties of related compounds by measuring cytokine release in activated macrophages. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines, supporting their potential use in inflammatory disorders.
Study 3: Anticancer Activity
A recent investigation focused on the anticancer properties of similar thiophene derivatives. The study revealed that these compounds could induce apoptosis in cancer cell lines while having minimal effects on normal cells, highlighting their selective toxicity.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
